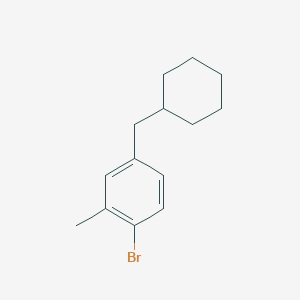

1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene

Description

Overview of Halogenated Aromatic Compounds as Key Intermediates

Halogenated aromatic compounds are a cornerstone of modern organic synthesis, serving as versatile precursors for a multitude of chemical transformations. Their utility stems from the unique reactivity imparted by the halogen substituent on the aromatic ring. The carbon-halogen bond can be readily activated, typically through the use of transition metal catalysts, to participate in a wide array of bond-forming reactions. This has made them indispensable tools for the construction of complex organic molecules.

Strategic Importance of Aryl Bromides in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Within the family of halogenated aromatics, aryl bromides represent a strategic balance of reactivity and stability. They are generally more reactive than their chloro-analogs, allowing for milder reaction conditions in many catalytic cycles, yet are often more stable and less expensive than aryl iodides. This favorable combination of properties has made aryl bromides the workhorses of numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental to the synthesis of a vast number of pharmaceuticals, agrochemicals, and functional materials, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Rationalization of the Chemical Compound's Structural Features for Synthetic Utility

The structure of 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene presents several key features that suggest its potential as a valuable synthetic intermediate.

The Aryl Bromide Moiety: The bromine atom on the benzene (B151609) ring is the primary reactive site for cross-coupling reactions. Its position at C1, ortho to a methyl group and para to a cyclohexylmethyl group, can influence the electronic and steric environment of the reaction center, potentially affecting reaction rates and selectivities.

The Methyl Group: The methyl group at the C2 position introduces steric hindrance adjacent to the bromine atom. This steric bulk can play a crucial role in controlling the regioselectivity of certain reactions and may influence the conformational preferences of the molecule and its derivatives.

The Cyclohexylmethyl Group: The cyclohexylmethyl substituent at the C4 position significantly increases the lipophilicity and steric bulk of the molecule. This aliphatic moiety is a common feature in many bioactive molecules and can be important for modulating properties such as solubility, membrane permeability, and binding interactions with biological targets. cabidigitallibrary.org Its presence suggests that derivatives of this compound could be of interest in medicinal chemistry. google.com

Interactive Data Table: Structural Features and Their Synthetic Implications

| Structural Feature | Position | Potential Synthetic Implication |

| Bromo | C1 | Primary reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

| Methyl | C2 | Influences steric environment, potentially affecting regioselectivity and reaction kinetics. |

| Cyclohexylmethyl | C4 | Increases lipophilicity and steric bulk; potential for modulating biological activity. |

Scope and Objectives of Research on this compound

While specific research focused exclusively on this compound appears to be limited in publicly available literature, the objectives for investigating such a compound can be inferred from its structural characteristics and the broader context of synthetic chemistry.

The primary research interest in this compound would likely lie in its utility as a building block for the synthesis of more complex molecules. Key research objectives would include:

Exploration of Cross-Coupling Reactions: Systematically investigating its reactivity in various palladium-catalyzed cross-coupling reactions to synthesize a library of derivatives. This would involve coupling with a diverse range of boronic acids (Suzuki), amines (Buchwald-Hartwig), alkynes (Sonogashira), and alkenes (Heck) to form new C-C, C-N, and C-C bonds, respectively.

Synthesis of Novel Bioactive Scaffolds: Utilizing the compound as a starting material for the synthesis of novel molecules with potential applications in medicinal chemistry. The presence of the lipophilic cyclohexylmethyl group makes it an attractive scaffold for targeting biological receptors where such interactions are favorable.

Development of New Materials: Incorporating this structural motif into larger conjugated systems or polymers to investigate the impact of the cyclohexylmethyl and methyl substituents on the material's physical and electronic properties.

The synthesis of derivatives from this compound would allow for a systematic study of structure-activity relationships (SAR), where the effect of modifying the aryl core on a particular property (e.g., biological activity, photophysical properties) can be assessed.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(cyclohexylmethyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Br/c1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXAHVIQTUNCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2CCCCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Bromo 4 Cyclohexylmethyl 2 Methylbenzene

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene, two primary disconnections are logical, guiding the potential synthetic routes.

The first and most straightforward disconnection is at the Carbon-Bromine (C-Br) bond. This suggests that the final step in the synthesis could be an electrophilic aromatic substitution, specifically the bromination of the precursor molecule, 4-(cyclohexylmethyl)-2-methylbenzene. This approach relies on the ability to control the regioselectivity of the bromination reaction.

A second key disconnection targets the bond between the aromatic ring and the cyclohexylmethyl group. This bond can be conceptually formed via a Friedel-Crafts type reaction. This strategy involves alkylating a pre-brominated aromatic ring, such as 1-bromo-3-methylbenzene, or alkylating a simpler arene like toluene (B28343), followed by a subsequent bromination step. Each approach presents unique challenges regarding isomer control and potential side reactions.

Direct Halogenation Strategies

Direct halogenation is a cornerstone of aromatic chemistry and represents the most direct route to this compound, assuming the precursor 4-(cyclohexylmethyl)-2-methylbenzene is available. This process is a classic example of electrophilic aromatic substitution.

Regioselective Bromination of 4-(Cyclohexylmethyl)-2-methylbenzene

The success of this route hinges on the regioselective introduction of a bromine atom onto the 4-(cyclohexylmethyl)-2-methylbenzene ring. The benzene (B151609) ring in this precursor has two substituents: a methyl group (-CH₃) at position 2 and a cyclohexylmethyl group (-CH₂-C₆H₁₁) at position 4. Both are alkyl groups, which are known to be activating and ortho-, para-directing for electrophilic aromatic substitution.

The activating nature of these groups means they increase the reactivity of the aromatic ring towards electrophiles compared to benzene itself. Their directing effects guide the incoming bromine electrophile to specific positions:

The methyl group at C-2 directs incoming electrophiles to its ortho positions (C-1 and C-3) and its para position (C-5).

The cyclohexylmethyl group at C-4 directs to its ortho positions (C-3 and C-5) and its para position (C-1).

The desired product has bromine at the C-1 position. This position is para to the cyclohexylmethyl group and ortho to the methyl group. The directing effects of both alkyl groups are therefore cooperative, strongly favoring substitution at the C-1 position. The combined electronic reinforcement from both activating groups would be expected to produce the target compound as the major product.

Influence of Substituents on Bromination Directivity and Yield

Substituents on an aromatic ring profoundly influence the outcome of electrophilic substitution reactions by affecting both the ring's reactivity and the orientation of the incoming electrophile. They are broadly classified as either activating or deactivating.

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. They generally direct incoming electrophiles to the ortho and para positions. Alkyl groups, such as methyl and cyclohexylmethyl, fall into this category.

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. Most deactivating groups direct incoming electrophiles to the meta position, with the notable exception of halogens, which are deactivating but ortho-, para-directing.

The presence of two activating alkyl groups in 4-(cyclohexylmethyl)-2-methylbenzene significantly enhances the ring's reactivity and provides strong regiochemical control, leading to a potentially high yield of the C-1 brominated product.

Table 1: Influence of Common Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Name | Influence on Reactivity | Directing Effect |

|---|---|---|---|

| -NH₂, -NHR, -NR₂ | Amino | Strongly Activating | Ortho, Para |

| -OH, -OR | Hydroxyl, Alkoxy | Strongly Activating | Ortho, Para |

| -CH₃, -R | Alkyl | Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Halo | Deactivating | Ortho, Para |

| -CHO, -COR | Formyl, Acyl | Deactivating | Meta |

| -COOR, -COOH | Ester, Carboxylic Acid | Deactivating | Meta |

| -CN | Cyano | Deactivating | Meta |

Green Chemistry Approaches to Aromatic Bromination

Traditional aromatic bromination methods often employ molecular bromine (Br₂), a hazardous and corrosive liquid, along with a Lewis acid catalyst. Growing emphasis on sustainability has spurred the development of greener alternatives that minimize environmental impact and improve safety.

Several green bromination strategies have been developed:

In Situ Bromine Generation: One approach involves generating bromine in situ from more benign sources. For instance, sodium bromide (NaBr) can be oxidized using agents like sodium hypochlorite (B82951) (bleach) or sodium perborate, eliminating the need to handle liquid bromine directly.

Aqueous Systems: An efficient method utilizes a recyclable calcium bromide–bromine (CaBr₂–Br₂) system in water, avoiding the use of organic solvents and allowing for easy product isolation.

Solid Catalysts: Heterogeneous catalysts, such as iron(III) oxide supported on a zeolite (Fe₂O₃/zeolite), offer a cost-effective and recyclable alternative to traditional Lewis acids. The catalyst is easily handled and can be recovered and reused, aligning with the principles of green chemistry.

Table 2: Comparison of Traditional vs. Green Aromatic Bromination Methods

| Feature | Traditional Method | Green Chemistry Approaches |

|---|---|---|

| Brominating Agent | Liquid Br₂ | In situ generation (e.g., NaBr/NaOCl), aq. CaBr₂–Br₂ |

| Catalyst | Lewis Acids (e.g., FeBr₃, AlCl₃) | Recyclable solid catalysts (e.g., Fe₂O₃/zeolite) |

| Solvent | Halogenated solvents (e.g., CCl₄) | Water, or solvent-free conditions |

| Safety Concerns | High (corrosive, toxic reagents) | Reduced (use of more benign reagents) |

| Sustainability | Poor (hazardous waste) | Improved (recyclable catalysts and reagents) |

Routes via Cyclohexylmethyl-Substituted Benzenes

This synthetic strategy focuses on first constructing the carbon skeleton of the precursor molecule, 4-(cyclohexylmethyl)-2-methylbenzene, primarily through Friedel-Crafts reactions.

Friedel-Crafts Alkylation Approaches for Cyclohexylmethylbenzene Formation

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. The reaction typically involves an alkyl halide, a Lewis acid catalyst (like AlCl₃ or FeCl₃), and the aromatic substrate. To form 4-(cyclohexylmethyl)-2-methylbenzene, one could envision alkylating toluene with a cyclohexylmethyl halide. This would produce a mixture of ortho and para isomers, from which the desired para product would need to be separated.

However, the Friedel-Crafts alkylation has significant limitations:

Carbocation Rearrangement: The reaction proceeds through a carbocation intermediate. Primary alkyl halides, like cyclohexylmethyl chloride, would form an unstable primary carbocation that is highly prone to rearrangement via hydride or alkyl shifts to form a more stable secondary or tertiary carbocation. This would lead to a mixture of undesired isomeric products.

Polyalkylation: The alkylated product is more activated towards further substitution than the starting material, often leading to the addition of multiple alkyl groups to the same ring.

To circumvent the problem of carbocation rearrangement, a common alternative is the Friedel-Crafts acylation . In this two-step process, an aromatic ring is first acylated with an acyl chloride (e.g., cyclohexanecarbonyl chloride) and a Lewis acid. This forms a ketone, and the acylium ion intermediate is resonance-stabilized and does not rearrange. The resulting ketone is a deactivated product, which prevents polyacylation. The carbonyl group of the ketone is then reduced to a methylene (B1212753) (-CH₂-) group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This acylation-reduction sequence provides a reliable method for introducing a straight-chain alkyl group onto an aromatic ring without rearrangement.

Table 3: Common Lewis Acid Catalysts in Friedel-Crafts Reactions

| Catalyst | Formula | Typical Application |

|---|---|---|

| Aluminum Chloride | AlCl₃ | Very common, highly active for alkylations and acylations |

| Iron(III) Chloride | FeCl₃ | Milder catalyst, often used for reactions with activated rings |

| Boron Trifluoride | BF₃ | Gaseous catalyst, useful in specific applications |

Table 4: List of Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1369849-44-4 | C₁₄H₁₉Br |

| 4-(Cyclohexylmethyl)-2-methylbenzene | Not available | C₁₄H₂₀ |

| Toluene | 108-88-3 | C₇H₈ |

| Cyclohexylmethyl chloride | 1647-26-3 | C₇H₁₃Cl |

| Cyclohexanecarbonyl chloride | 2719-27-9 | C₇H₁₁ClO |

| Aluminum Chloride | 7446-70-0 | AlCl₃ |

| Iron(III) Chloride | 7705-08-0 | FeCl₃ |

| Sodium Bromide | 7647-15-6 | NaBr |

| Calcium Bromide | 7789-41-5 | CaBr₂ |

Catalytic Alkylation Reactions for Benzene Ring Functionalization

One of the most direct methods for the synthesis of alkylated benzene derivatives is the Friedel-Crafts alkylation. youtube.comadichemistry.com In the context of preparing this compound, a plausible approach involves the alkylation of a suitably substituted bromotoluene with a cyclohexylmethyl electrophile.

A potential synthetic route could commence with 2-bromotoluene (B146081) as the starting material. The Friedel-Crafts alkylation of 2-bromotoluene with cyclohexylmethyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), would introduce the cyclohexylmethyl group onto the aromatic ring. The methyl group of 2-bromotoluene is an ortho-, para-director, and the bromine atom is also an ortho-, para-director. Due to steric hindrance from the bromine atom at the ortho position, the alkylation is expected to occur predominantly at the para-position, yielding the desired product.

Table 1: Hypothetical Friedel-Crafts Alkylation for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 2-Bromotoluene | Cyclohexylmethyl chloride | AlCl₃ | Carbon disulfide | This compound |

It is important to note that Friedel-Crafts alkylations can be prone to side reactions such as polyalkylation and carbocation rearrangements. masterorganicchemistry.com However, the use of a primary alkyl halide like cyclohexylmethyl chloride minimizes the risk of rearrangement. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to optimize the yield of the desired mono-alkylated product.

Palladium-Catalyzed Synthetic Approaches for Precursors

Palladium-catalyzed cross-coupling reactions offer a versatile and highly efficient alternative for the construction of carbon-carbon bonds in the synthesis of complex organic molecules, including the precursors to this compound.

Cross-Coupling Strategies for Constructing the Substituted Phenyl Ring

A powerful strategy involves the use of organometallic reagents in conjunction with aryl halides. For instance, a Negishi coupling could be employed by reacting a cyclohexylmethylzinc halide with a dihalo-substituted toluene derivative. A plausible precursor, 1,4-dibromo-2-methylbenzene, could be subjected to a selective cross-coupling reaction. The difference in reactivity between the two bromine atoms, influenced by the electronic and steric effects of the methyl group, could potentially allow for a regioselective coupling.

Alternatively, a Suzuki coupling reaction could be utilized. This would involve the reaction of (cyclohexylmethyl)boronic acid with 1,4-dibromo-2-methylbenzene in the presence of a palladium catalyst and a base. The Suzuki coupling is well-known for its high functional group tolerance and generally mild reaction conditions.

Table 2: Plausible Palladium-Catalyzed Cross-Coupling Reactions for a Precursor to this compound

| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Product |

| Negishi Coupling | 1,4-Dibromo-2-methylbenzene | Cyclohexylmethylzinc chloride | Pd(PPh₃)₄ | This compound |

| Suzuki Coupling | 1,4-Dibromo-2-methylbenzene | (Cyclohexylmethyl)boronic acid | Pd(OAc)₂ / SPhos | This compound |

The success of these cross-coupling strategies hinges on the selective reaction at one of the bromine positions, leaving the other intact for the final product.

Functional Group Interconversion Strategies

Functional group interconversions represent a critical aspect of multi-step organic synthesis, allowing for the transformation of one functional group into another to achieve the desired target molecule. In the synthesis of this compound, such strategies could be employed to introduce the bromo substituent at a late stage of the synthesis.

One possible route could begin with the synthesis of 4-(cyclohexylmethyl)-2-methylaniline. This aniline (B41778) derivative could then be converted to the target bromo-compound via a Sandmeyer reaction. The Sandmeyer reaction involves the diazotization of the primary aromatic amine with nitrous acid to form a diazonium salt, which is then treated with a copper(I) bromide solution to introduce the bromine atom onto the aromatic ring.

Table 3: Functional Group Interconversion via Sandmeyer Reaction

| Starting Material | Reagents | Intermediate | Product |

| 4-(Cyclohexylmethyl)-2-methylaniline | 1. NaNO₂, HCl, 0-5 °C | 4-(Cyclohexylmethyl)-2-methyldiazonium chloride | This compound |

| 2. CuBr |

This approach offers a reliable method for the specific placement of the bromine atom on the aromatic ring.

Novel Synthetic Routes and Mechanistic Considerations in Preparation

Beyond classical methods, novel synthetic strategies are continuously being developed to improve efficiency, selectivity, and environmental compatibility. For the synthesis of polysubstituted benzenes like this compound, multi-step synthetic sequences that combine various reaction types are often necessary to control the regiochemistry.

A potential multi-step route could start from a simple, commercially available precursor like p-toluidine. Nitration of p-toluidine, followed by reduction of the nitro group and protection of the resulting amino group, could set the stage for subsequent functionalization. Bromination and then a palladium-catalyzed cross-coupling reaction to introduce the cyclohexylmethyl group, followed by deprotection and diazotization/bromination of the amino group, could lead to the final product. While more steps are involved, this approach allows for precise control over the substitution pattern.

Mechanistically, the Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid catalyst generates a carbocation or a polarized complex from the alkyl halide, which then attacks the electron-rich aromatic ring. The palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps at the palladium center. The Sandmeyer reaction involves the generation of a diazonium salt, which then undergoes a radical or an ionic pathway, facilitated by the copper(I) catalyst, to replace the diazonium group with a bromine atom. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting potential side products.

Reactivity and Mechanistic Investigations of 1 Bromo 4 Cyclohexylmethyl 2 Methylbenzene

Carbon-Carbon Bond Forming Reactions

1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene serves as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions. The presence of an ortho-methyl group and a para-cyclohexylmethyl group introduces both steric hindrance and electron-donating properties, which influence its reactivity. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester. For a substrate like this compound, the reaction necessitates a palladium catalyst, a base, and an appropriate solvent.

Research Findings: The ortho-methyl group on the benzene (B151609) ring of this compound increases steric bulk around the reaction center. This typically requires the use of palladium catalysts equipped with bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos), to facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov The electron-donating nature of the alkyl substituents (methyl and cyclohexylmethyl) can slow the rate of oxidative addition of the aryl bromide to the Pd(0) center. To overcome this, higher reaction temperatures or more active catalyst systems are often employed. The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene (B28343), dioxane, THF) is critical for achieving high yields. The organoboron partner can be prepared via methods like the Miyaura-Ishiyama borylation, which utilizes reagents such as bis(pinacolato)diboron (B136004) (B₂Pin₂) or the more atom-economical bis-boronic acid (BBA). nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Aryl Bromides This table illustrates typical conditions for compounds structurally similar to this compound.

| Entry | Aryl Bromide | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Substituted Aryl-Br | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | High |

| 2 | Substituted Aryl-Br | Heteroarylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 110 | Good-High |

| 3 | Substituted Aryl-Br | Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 80 | Good |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.org

Research Findings: The reaction of this compound in a Heck coupling is influenced by its electronic properties and steric hindrance. Electron-rich aryl bromides are generally less reactive than their electron-deficient counterparts, often necessitating higher temperatures (typically >100 °C) and carefully chosen catalyst systems. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orgnih.gov For sterically hindered substrates, the choice of phosphine ligand or the use of N-heterocyclic carbene (NHC) ligands can be crucial for achieving good conversion. nih.gov The base, such as triethylamine (B128534) or potassium carbonate, plays a key role in neutralizing the hydrogen halide formed during the reaction and in the regeneration of the active Pd(0) catalyst. wikipedia.org

Table 2: Representative Conditions for Heck Reactions of Substituted Aryl Bromides This table illustrates typical conditions for compounds structurally similar to this compound.

| Entry | Aryl Bromide | Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Substituted Aryl-Br | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 120 | Good |

| 2 | Substituted Aryl-Br | n-Butyl acrylate | Pd(OAc)₂ / NHC | K₂CO₃ | Dioxane | 130 | Good-High |

| 3 | Substituted Aryl-Br | Cyclohexene | Pd(PPh₃)₄ | NaOAc | DMA | 140 | Moderate |

The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds through the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I) complexes. wikipedia.orgnih.gov

Research Findings: For this compound, its electron-rich and sterically hindered nature presents challenges. Research on similar substrates indicates that electron-rich and sterically demanding aryl bromides with substituents in the 2-position often require higher catalyst loadings or more active catalytic systems to achieve good yields. acs.orgnih.gov The reaction is typically carried out in the presence of a base, usually an amine like triethylamine or piperidine, which also serves as the solvent in some cases. organic-chemistry.org The mechanism involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling), which is a common side reaction. wikipedia.org

Table 3: Representative Conditions for Sonogashira Coupling of Substituted Aryl Bromides This table illustrates typical conditions for compounds structurally similar to this compound.

| Entry | Aryl Bromide | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Substituted Aryl-Br | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | High |

| 2 | Substituted Aryl-Br | 1-Octyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 80 | Good |

| 3 | Substituted Aryl-Br | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 70 | High |

The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and its effectiveness with challenging substrates.

Research Findings: The Negishi coupling is particularly well-suited for sterically and electronically demanding aryl bromides like this compound. nih.govmit.edu The use of specialized biaryldialkylphosphine ligands, such as CPhos and SPhos, with a palladium catalyst has been shown to be highly effective. nih.govorganic-chemistry.org These ligands promote the desired reductive elimination step over potential side reactions like β-hydride elimination, which can be an issue with alkylzinc reagents. mit.edu The organozinc reagents can be prepared from Grignard reagents or organolithium compounds by transmetalation with a zinc salt (e.g., ZnCl₂) or directly from an organic halide using activated zinc. wikipedia.orgnih.gov The reaction generally proceeds under mild conditions and exhibits broad substrate scope. nih.govorganic-chemistry.org

Table 4: Representative Conditions for Negishi Coupling of Substituted Aryl Bromides This table illustrates typical conditions for compounds structurally similar to this compound.

| Entry | Aryl Bromide | Organozinc Reagent | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Substituted Aryl-Br | Phenylzinc chloride | Pd(OAc)₂ / CPhos | THF | 25 (rt) | High |

| 2 | Substituted Aryl-Br | Alkylzinc bromide | Pd₂(dba)₃ / SPhos | Toluene/THF | 25 (rt) | High |

| 3 | Substituted Aryl-Br | Benzylzinc bromide | Ni(acac)₂ / PPh₃ | THF | 60 | Good |

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide, typically catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org

Research Findings: The application of the Kumada coupling to this compound would be subject to steric considerations. The ortho-methyl group can hinder the approach of the reagents to the catalytic center, which may necessitate specific ligands or reaction conditions. rhhz.net Studies on other ortho-substituted aryl bromides have shown that while the reaction is feasible, it can be sensitive to steric bulk on both the aryl halide and the Grignard reagent. nih.gov Nickel catalysts, often in the form of Ni(II) complexes with phosphine or N-heterocyclic carbene (NHC) ligands, are frequently employed and are often more cost-effective than palladium. organic-chemistry.orgrhhz.net The reaction mechanism is believed to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, with potential involvement of Ni(I) and Ni(III) intermediates. rhhz.netresearchgate.net A significant advantage of this method is the direct use of readily available Grignard reagents. organic-chemistry.org

Table 5: Representative Conditions for Kumada Coupling of Substituted Aryl Bromides This table illustrates typical conditions for compounds structurally similar to this compound.

| Entry | Aryl Bromide | Grignard Reagent | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Substituted Aryl-Br | Phenylmagnesium bromide | NiCl₂(dppp) | THF | 25 (rt) | Good-High |

| 2 | Substituted Aryl-Br | Methylmagnesium bromide | Pd(PPh₃)₄ | Diethyl ether | 35 | Good |

| 3 | Substituted Aryl-Br | Vinylmagnesium bromide | NiCl₂(dppe) | THF | 0 - 25 | Good-High |

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed cross-coupling reactions serve as a powerful and economical alternative to palladium-based methods for the formation of carbon-carbon bonds. For a substrate such as this compound, nickel catalysis would be particularly relevant for reactions like Kumada and Suzuki-Miyaura couplings.

Detailed Research Findings: The general mechanism for a nickel-catalyzed Kumada coupling involves the reaction of an organometallic reagent, typically a Grignard reagent (R-MgBr), with an aryl halide. The catalytic cycle is believed to proceed through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) pathway. In a Ni(0)/Ni(II) cycle, the process begins with the oxidative addition of this compound to a Ni(0) species, forming an arylnickel(II) complex. This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst. For sterically hindered substrates, the use of specific ligands like N-heterocyclic carbenes (NHCs) or bulky phosphines can be crucial to facilitate the reaction and prevent side reactions. nih.gov Electron-rich aryl bromides, similar in property to the subject compound, have been shown to undergo efficient Kumada-Corriu reactions in the presence of a suitable nickel catalyst. organic-chemistry.org

| Catalyst Precursor | Ligand | Grignard Reagent | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| NiCl₂·(H₂O)₁.₅ | IMes·HCl (NHC) | t-BuMgCl | THF | -10 to RT | Effective for forming sterically hindered products. nih.gov |

| NiCl₂·dppp | dppp | Aryl-MgBr | THF | 0 to RT | Suitable for electron-rich aryl bromides. organic-chemistry.org |

| NiCl₂ | None (ligand-free) | t-BuMgCl | THF | -10 to 0 | Can be effective for specific substrates, minimizing ligand cost. rhhz.net |

Iron-Catalyzed Coupling Reactions

Iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally benign method for C-C bond formation. rsc.org These reactions typically involve the coupling of Grignard reagents with organic halides. acs.org For this compound, an iron-catalyzed Kumada-type coupling would be a feasible transformation.

Detailed Research Findings: The mechanism of iron-catalyzed cross-coupling is complex and still under investigation, with evidence suggesting the involvement of radical pathways or low-valent iron species. A common catalytic system involves an iron salt, such as Fe(acac)₃, and an additive or ligand like N-methylpyrrolidone (NMP) or TMEDA (tetramethylethylenediamine). rsc.orgacs.org The reaction with an aryl bromide like this compound and an alkyl or aryl Grignard reagent would likely proceed by formation of an organoiron species, followed by coupling. These methods have proven effective for sterically demanding ortho-substituted aryl Grignard reagents, suggesting that the steric hindrance from the 2-methyl group on the target substrate would be tolerated. rsc.orgresearchgate.net

| Catalyst Precursor | Ligand/Additive | Grignard Reagent | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Fe(acac)₃ | NMP | Alkyl-MgCl | THF | 0 | A standard system for coupling with alkyl Grignards. rsc.org |

| FeCl₃ | TMEDA | Aryl-MgBr | THF | 0 | Effective for coupling primary and secondary alkyl halides with aryl Grignards. acs.org |

| Fe(acac)₃ | DMI (1,3-Dimethyl-2-imidazolidinone) | Alkyl-MgBr | THF | 0 | Used for coupling with aryl chlorobenzenesulfonates, indicating high reactivity. nih.gov |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The coupling of this compound with various nucleophiles would fall under the category of Ullmann-type reactions.

Detailed Research Findings: The traditional Ullmann reaction for biaryl synthesis involves the coupling of two aryl halide molecules in the presence of copper metal at high temperatures. Modern variations utilize catalytic amounts of soluble copper(I) salts, often in the presence of ligands like phenanthrolines or diamines, allowing for milder reaction conditions. The mechanism is thought to involve the oxidative addition of the aryl bromide to a Cu(I) species to form an organocopper(III) intermediate, which then undergoes reductive elimination. wikipedia.orgrsc.org For C-O or C-S bond formation, a copper(I) alkoxide or thiolate is proposed to react with the aryl halide. wikipedia.org The reactivity of aryl bromides in these couplings is generally good, making this compound a suitable substrate. mdpi.com

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reaction Type |

|---|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF, NMP | 100-150 | C-O/C-N Coupling wikipedia.org |

| CuCl | Oxalamide Ligand | NaOt-Bu | Ethanol (B145695) | 80 | C-C Coupling (with malonates) organic-chemistry.org |

| CuO Nanoparticles | None | KOH | DMAc | RT | C-O Coupling mdpi.com |

Direct Arylation Reactions

Direct arylation is a more recent development that avoids the pre-functionalization of one of the coupling partners (e.g., formation of a Grignard or boronic acid). Instead, a C-H bond is activated and coupled directly with an aryl halide.

Detailed Research Findings: The direct arylation of a simple arene with this compound would typically be catalyzed by palladium, although other metals are being explored. A recently developed synergistic silver and palladium catalytic system has shown promise for the direct arylation of simple arenes with aryl bromides. nih.govacs.org The proposed mechanism involves the cleavage of an arene C-H bond by a silver complex, followed by transmetalation to a palladium center which already has undergone oxidative addition with the aryl bromide. Reductive elimination then furnishes the biaryl product. nih.govescholarship.orgelsevierpure.comberkeley.edu The regioselectivity of the C-H activation on the coupling partner can be a challenge, but this method represents a highly efficient and atom-economical route to biaryl compounds.

| Pd Catalyst | Ag Component | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Ag₂O | tBuPCy₂ | Cs₂CO₃ | Toluene | 130 |

Carbon-Heteroatom Bond Forming Reactions

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is one of the most reliable methods for synthesizing aryl amines from aryl halides. wikipedia.org

Detailed Research Findings: This reaction is highly suitable for substrates like this compound. The steric hindrance provided by the ortho-methyl group and the bulky cyclohexylmethyl group can be overcome by using modern catalyst systems employing bulky, electron-rich phosphine ligands. acs.org Ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., Josiphos) families are designed to promote the key steps of oxidative addition and reductive elimination. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide), and finally, reductive elimination of the aryl amine product, regenerating the Pd(0) catalyst. acsgcipr.org The choice of ligand is critical when dealing with hindered substrates to achieve high yields. acs.orgresearchgate.netacs.org

| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | SPhos or XPhos | NaOt-Bu | Toluene or Dioxane | 80-110 | Effective for a wide range of primary and secondary amines. wikipedia.org |

| Pd(OAc)₂ | Trineopentylphosphine (TNpP) | NaOt-Bu | Toluene | 100 | Specifically designed for coupling sterically demanding substrates. acs.org |

| Pd₂(dba)₃ | IPr*OMe (NHC) | LiOt-Bu or LiHMDS | Toluene | 100 | Effective for coupling with challenging nucleophiles like carbazole. researchgate.net |

Etherification and Thioetherification Reactions

The formation of aryl ethers and thioethers from aryl halides is a crucial transformation. While palladium-catalyzed systems exist, copper-catalyzed Ullmann-type reactions are also very common for these transformations. researchgate.netlookchem.com

Detailed Research Findings: Etherification: Palladium-catalyzed C-O coupling (a variation of the Buchwald-Hartwig reaction) can be used to form aryl ethers from this compound and various alcohols. mit.edu Similar to amination, these reactions require a Pd(0) catalyst, a suitable ligand (often a bulky biarylphosphine), and a strong base. lookchem.com Alternatively, copper-catalyzed etherification (Ullmann ether synthesis) is a classic and effective method. nih.gov Modern protocols use catalytic CuI with ligands such as diamines or phenanthrolines, allowing the reaction to proceed at lower temperatures than the traditional stoichiometric copper conditions. mdpi.comchemrxiv.org

Thioetherification: The synthesis of aryl thioethers can also be achieved using either palladium or copper catalysis. Copper-catalyzed thioetherification of aryl bromides with thiols is a robust method. researchgate.net These reactions often proceed under mild conditions, for example, using CuI as a catalyst, a ligand like oxalic diamide, and a base. researchgate.net Photoinduced, copper-catalyzed methods have also been developed that allow C-S bond formation to occur at or below room temperature without the need for a ligand. organic-chemistry.org These diverse methods provide a range of options for converting this compound into the corresponding aryl ethers and thioethers.

| Metal Catalyst | Ligand | Nucleophile | Base | Solvent | Notes |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Dialkylphosphinobiphenyl | t-BuOH | NaOt-Bu | Toluene | Palladium-catalyzed etherification. lookchem.com |

| CuI | N¹,N²-diarylbenzene-1,2-diamine | Various Alcohols | NaOt-Bu | DMSO | Room-temperature copper-catalyzed etherification. nih.gov |

| CuI | Oxalic Diamide | Aryl/Alkyl Thiols | K₃PO₄ | DMSO | Copper-catalyzed thioetherification. researchgate.net |

| CuFe₂O₄ | 1,10-Phenanthroline | Alcohols/Thiols | Cs₂CO₃ | DMF | Magnetic nanoparticle-catalyzed C-O/C-S coupling. thieme-connect.com |

Cyanation Reactions

The conversion of aryl bromides to aryl nitriles is a valuable transformation in organic synthesis, providing access to carboxylic acids, amides, and amines. For a substrate like this compound, this conversion can be achieved through several methods, most notably palladium-catalyzed cyanation or photoredox catalysis.

Palladium-Catalyzed Cyanation (Rosenmund–von Braun Reaction): This method typically involves the reaction of the aryl bromide with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst and a suitable ligand. The use of zinc cyanide is often preferred due to its lower toxicity and better solubility in organic solvents.

Catalyst System: A common system involves a palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf).

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (80-120 °C).

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation

| Reagent/Parameter | Condition | Role |

|---|---|---|

| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | Provides the nitrile group |

| Catalyst | Pd₂(dba)₃ / dppf | Facilitates the C-Br bond activation |

| Solvent | Dimethylformamide (DMF) | Reaction medium |

Photoredox-Catalyzed Cyanation: Recent advancements have enabled cyanation reactions under milder conditions using visible-light photoredox catalysis. This approach often involves an iridium or ruthenium-based photocatalyst and a cyanide source like tosyl cyanide (TsCN). The mechanism proceeds through a radical pathway, where a silyl (B83357) radical can mediate bromine abstraction from the aryl bromide.

Formation and Reactions of Organometallic Derivatives

The carbon-bromine bond in this compound is the primary site for the formation of highly reactive organometallic intermediates, which serve as powerful nucleophiles or bases.

The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to produce the corresponding Grignard reagent, 4-(cyclohexylmethyl)-2-methylphenylmagnesium bromide. The formation is initiated by the oxidative insertion of magnesium into the C-Br bond. walisongo.ac.idyoutube.com

Formation: C₁₄H₁₉Br + Mg → C₁₄H₁₉MgBr

Strictly anhydrous conditions are essential for the successful preparation of Grignard reagents, as they react readily with protic sources like water. youtube.com Once formed, this organometallic compound is a potent nucleophile and can react with a wide range of electrophiles.

Subsequent Reactions:

Carboxylation: Reaction with solid carbon dioxide (dry ice) followed by an acidic workup yields 4-(cyclohexylmethyl)-2-methylbenzoic acid. youtube.com This is a common method for converting aryl halides into carboxylic acids.

Reaction with Aldehydes and Ketones: Addition to a carbonyl compound, such as acetone, results in the formation of a tertiary alcohol after acidic workup.

Reaction with Amides: Reaction with dimethylformamide (DMF) followed by hydrolysis provides an efficient route to synthesize 4-(cyclohexylmethyl)-2-methylbenzaldehyde. walisongo.ac.id

Table 2: Selected Reactions of 4-(cyclohexylmethyl)-2-methylphenylmagnesium bromide

| Electrophile | Reagent(s) | Final Product |

|---|---|---|

| Carbon Dioxide | 1. CO₂ (solid)2. H₃O⁺ | 4-(cyclohexylmethyl)-2-methylbenzoic acid |

| Acetone | 1. CH₃COCH₃2. H₃O⁺ | 2-(4-(cyclohexylmethyl)-2-methylphenyl)propan-2-ol |

The corresponding organolithium reagent, 4-(cyclohexylmethyl)-2-methylphenyllithium, can be prepared from this compound, typically via lithium-halogen exchange. wikipedia.org This reaction is very fast and is usually performed at low temperatures (-78 °C) to prevent side reactions. harvard.edu

Formation: The reaction involves treating the aryl bromide with a commercially available alkyllithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org The equilibrium of the exchange favors the formation of the more stable organolithium species, which in this case is the aryllithium. harvard.edu

C₁₄H₁₉Br + n-BuLi → C₁₄H₁₉Li + n-BuBr

Subsequent Reactions: Aryllithium reagents are generally more reactive than their Grignard counterparts. They participate in similar reactions with electrophiles but can also act as strong bases. Their synthetic applications are broad and parallel those of Grignard reagents, including reactions with carbonyls, CO₂, and other electrophilic species to form new carbon-carbon bonds. taylorandfrancis.com The choice between a Grignard or organolithium reagent often depends on the desired reactivity and the tolerance of other functional groups in the molecule.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene ring of this compound can undergo substitution reactions, with its reactivity dictated by the nature of its substituents.

Directing Effects: The powerful activating and directing effects of the two alkyl groups dominate. The methyl group is an ortho, para-director, and the cyclohexylmethyl group is also an ortho, para-director. The positions ortho to the methyl group (C3 and C1) and ortho and para to the cyclohexylmethyl group (C3, C5, and C1) are activated. The bromine atom also directs to its ortho (C2) and para (C5) positions.

Predicted Reactivity: The combined effect of these groups strongly activates the ring towards electrophilic attack, particularly at the C3 and C5 positions, which are activated by the alkyl groups and not sterically hindered by the bulky cyclohexylmethyl group. A typical EAS reaction, such as nitration (with HNO₃/H₂SO₄) or Friedel-Crafts acylation, would be expected to yield a mixture of isomers, with substitution likely occurring at the C3 or C5 positions.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on an aryl halide like this compound is generally unfavorable. libretexts.org This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (the bromide). libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

Since the subject molecule contains only electron-donating alkyl groups, it is deactivated towards this addition-elimination mechanism. libretexts.org Reaction with a very strong nucleophile/base, such as sodium amide (NaNH₂), could potentially proceed through a high-energy benzyne (B1209423) intermediate (elimination-addition mechanism), but this would require harsh reaction conditions. youtube.com

Radical Reactions Involving the Aryl Bromide Moiety

The aryl bromide moiety can participate in reactions that proceed through radical intermediates. These transformations often involve the homolytic cleavage of the carbon-bromine bond, which can be initiated by radical initiators, light, or transition metals.

One of the most significant classes of reactions involving the C-Br bond is transition-metal-catalyzed cross-coupling. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions are cornerstones of modern organic synthesis. While often described by ionic catalytic cycles involving oxidative addition and reductive elimination, radical pathways have been proposed or implicated in the mechanisms of some of these transformations.

For instance, in certain palladium-catalyzed processes, a single-electron transfer (SET) mechanism can generate aryl radical intermediates. However, more direct radical reactions can also be envisioned:

Radical Dehalogenation: In the presence of a radical initiator (like AIBN) and a hydrogen atom donor (like tributyltin hydride), the bromine atom can be replaced by a hydrogen atom.

Radical Cyclizations: If the molecule were to contain an appropriately positioned unsaturated bond (which it does not), an intramolecular radical cyclization could be initiated at the aryl bromide position.

These reactions highlight the versatility of the aryl bromide functional group, allowing it to serve as a precursor not only to organometallic nucleophiles but also to reactive radical species for the formation of new chemical bonds.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy. For 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene, with a chemical formula of C14H19Br, HRMS can distinguish its exact mass from other molecules with the same nominal mass. The presence of bromine is particularly distinctive due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. docbrown.info This results in a characteristic isotopic pattern for the molecular ion peak ([M]+) and any bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).

The fragmentation pattern in the mass spectrum provides further structural information. Under electron ionization (EI), the molecular ion will undergo fragmentation at its weakest bonds. The C-Br bond is relatively weak, making the loss of a bromine radical a likely fragmentation pathway. docbrown.info Another probable fragmentation is the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-like cation or a cyclohexylmethyl radical.

Table 1: Predicted HRMS Data and Fragmentation for C14H19Br

| Ion Formula | Calculated m/z ([79Br]) | Calculated m/z ([81Br]) | Description |

|---|---|---|---|

| [C14H19Br]+ | 266.0721 | 268.0701 | Molecular Ion ([M]+) |

| [C14H19]+ | 187.1487 | - | Loss of •Br |

| [C7H7]+ | 91.0548 | - | Tropylium ion from benzylic cleavage |

| [C6H11]+ | 83.0861 | - | Cyclohexyl cation |

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. Both 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the 1H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the methyl protons, and the protons of the cyclohexyl ring. The three aromatic protons will appear as distinct multiplets in the aromatic region (approx. 6.9-7.4 ppm). The methyl group protons will resonate as a singlet around 2.3 ppm. The benzylic protons (Ar-CH2-), being adjacent to a stereocenter, are expected to appear as a doublet, while the cyclohexyl protons will produce a complex series of overlapping multiplets in the aliphatic region (approx. 1.0-1.8 ppm). rsc.org

The 13C NMR spectrum will show a unique signal for each carbon atom in a distinct chemical environment. Due to the lack of symmetry, all 14 carbon atoms should be distinguishable.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom Type | Predicted 1H δ (ppm) | Predicted 13C δ (ppm) |

|---|---|---|

| Aromatic CH | ~7.0 - 7.4 | ~125 - 132 |

| Aromatic C-Br | - | ~120 - 125 |

| Aromatic C-CH3 | - | ~135 - 140 |

| Aromatic C-CH2 | - | ~138 - 142 |

| Aromatic C (quaternary) | - | ~128 - 135 |

| Ar-CH3 | ~2.3 (singlet) | ~20 - 23 |

| Ar-CH2- | ~2.5 (doublet) | ~40 - 45 |

| Cyclohexyl CH | ~1.7 - 1.9 (multiplet) | ~35 - 40 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. It would show correlations between adjacent protons on the aromatic ring and within the cyclohexyl group. A key correlation would be observed between the benzylic methylene protons and the methine proton on the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the straightforward assignment of protonated carbon signals in the 13C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can confirm the substitution pattern by showing spatial proximity between the methyl protons and one of the aromatic protons, and between the benzylic protons and another aromatic proton.

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. ox.ac.uk By integrating the signal of a specific proton (or group of equivalent protons) in this compound and comparing it to the integral of a certified internal standard of known concentration, the absolute purity of the sample can be calculated. ox.ac.uk For this purpose, a well-resolved signal, such as the methyl singlet, is typically chosen.

Furthermore, qNMR is an excellent tool for reaction monitoring. By taking time-course NMR spectra of a reaction mixture containing an internal standard, the consumption of reactants and the formation of this compound can be precisely tracked. This allows for the determination of reaction kinetics, yield, and the detection of any side products in real-time.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification in Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and are particularly useful for monitoring chemical reactions. thermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring (above 3000 cm-1) and the aliphatic cyclohexyl and methyl groups (below 3000 cm-1). Aromatic C=C stretching bands would appear in the 1450-1600 cm-1 region. The C-Br stretching vibration is expected in the lower frequency region of the spectrum (typically 500-650 cm-1).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring breathing modes would produce strong signals in the Raman spectrum. The C-C bonds of the cyclohexyl ring and the C-Br bond would also be Raman active. Comparing FT-IR and Raman spectra can help in the complete assignment of vibrational modes. researchgate.netresearchgate.net

During a synthesis, the disappearance of reactant-specific bands (e.g., an O-H stretch from an alcohol precursor) and the appearance of product-specific bands can be tracked to monitor reaction progress.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm-1) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| Aliphatic C-H Bend | 1350 - 1470 | FT-IR |

| Aromatic C-H Bend (out-of-plane) | 750 - 900 | FT-IR |

Single Crystal X-Ray Diffraction Analysis of Crystallized Derivatives for Solid-State Structure

While techniques like NMR and MS provide information about molecular structure and connectivity, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This method requires a high-quality, single crystal of the compound or a suitable derivative.

If a suitable crystal of this compound could be grown, X-ray diffraction analysis would yield a wealth of information, including:

Unambiguous confirmation of the molecular structure: The exact connectivity and constitution of the molecule would be definitively established.

Precise bond lengths and angles: This data provides insight into the molecule's geometry.

Conformational details: The preferred orientation of the cyclohexyl ring relative to the benzene (B151609) ring in the solid state would be revealed.

Intermolecular interactions: The analysis would show how individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as van der Waals forces or potential weak halogen bonding involving the bromine atom. researchgate.netmdpi.com

This detailed structural information is invaluable for understanding the physical properties of the compound and its behavior in the solid state.

Computational and Theoretical Investigations of 1 Bromo 4 Cyclohexylmethyl 2 Methylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. DFT methods balance computational cost and accuracy, making them suitable for studying molecules of the size and complexity of 1-bromo-4-(cyclohexylmethyl)-2-methylbenzene. These calculations can determine the optimized molecular geometry, electron distribution, and orbital energies.

For this compound, DFT calculations would likely be performed using a functional such as B3LYP, paired with a basis set like 6-311++G(d,p), to provide a reliable description of its electronic structure. Such calculations reveal how the different substituents—the bromine atom, the methyl group, and the cyclohexylmethyl group—collectively influence the electronic environment of the benzene (B151609) ring.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the p-orbitals of the carbon atoms and the bromine atom. The LUMO is likely to be an antibonding orbital (π*) also associated with the aromatic system. The substituents will modulate the energies of these orbitals. The electron-donating methyl and cyclohexylmethyl groups will raise the HOMO energy, making the molecule more susceptible to electrophilic attack. The bromine atom has a dual role; it is electronegative, but its lone pairs can also participate in resonance, influencing both HOMO and LUMO.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Based on studies of similar brominated aromatic compounds, the HOMO-LUMO gap for this molecule can be estimated.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These are hypothetical values based on typical DFT calculations for analogous molecules and serve for illustrative purposes.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP surface would show a region of high electron density (negative potential) above and below the plane of the aromatic ring, characteristic of π-systems. The area around the bromine atom is expected to be complex; while bromine is electronegative, leading to electron withdrawal from the attached carbon, it also possesses a region of positive potential known as a "sigma-hole" along the C-Br bond axis, which can participate in halogen bonding. The methyl and cyclohexylmethyl groups, being electron-donating, would slightly increase the negative potential of the aromatic ring. The hydrogen atoms of the alkyl groups would exhibit positive potential. This analysis helps in identifying the most probable sites for intermolecular interactions and chemical reactions.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally. For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling, a widely used method for forming carbon-carbon bonds.

DFT calculations can be used to map out the potential energy surface for the entire catalytic cycle of the Suzuki-Miyaura reaction. This involves three main steps:

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl bromide to a palladium(0) catalyst. Computational methods can model the geometry and energy of the transition state for this step, where the C-Br bond is broken and new Pd-C and Pd-Br bonds are formed.

Transmetalation: In this step, the organic group from an organoboron reagent is transferred to the palladium complex. The role of the base in facilitating this step can be computationally analyzed by modeling the different proposed mechanisms.

Reductive Elimination: This is the final step where the new C-C bond is formed, and the product is released from the palladium center, regenerating the catalyst. The energy barrier for this step can be calculated to determine if it is the rate-limiting step of the reaction.

By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed. This provides valuable insights into the reaction kinetics and helps in understanding the factors that control the reaction's efficiency and selectivity. For example, computational studies have shown that the nature of the ligands on the palladium catalyst and the type of base used can significantly affect the energy barriers of the different steps in the catalytic cycle.

Conformational Analysis of the Cyclohexylmethyl Moiety and Aromatic Ring

Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic conformational analysis to identify the most stable conformers. For the cyclohexyl group, the chair conformation is significantly more stable than the boat or twist-boat conformations. The cyclohexylmethyl substituent can exist in either an equatorial or an axial position on the cyclohexane (B81311) ring. Computational studies on substituted cyclohexanes have shown that the equatorial conformation is generally lower in energy. In the case of a cyclohexylmethyl group, the bulky aromatic portion would strongly favor the equatorial position to minimize steric hindrance.

The rotation around the bond connecting the methylene (B1212753) group to the aromatic ring will also have specific energy minima and maxima. The lowest energy conformation will likely be one that minimizes steric clashes between the hydrogen atoms of the methylene bridge and the methyl group on the aromatic ring. A potential energy surface scan, where the dihedral angle is systematically varied and the energy is calculated at each step, can reveal the rotational barriers and the most stable orientations.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational quantum chemistry can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for confirming the structure of a newly synthesized compound. DFT methods are widely used to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.

For this compound, DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts. While the accuracy of these predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects, they are generally reliable enough to aid in the assignment of complex spectra. Relativistic effects may also need to be considered for the carbon atom bonded to the heavy bromine atom to achieve higher accuracy.

Similarly, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies often have a systematic error due to the harmonic approximation, but this can be corrected by applying a scaling factor, leading to a predicted IR spectrum that closely matches the experimental one. This allows for the assignment of specific vibrational modes to the observed absorption bands.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Model Compound (1-Bromo-4-methylbenzene)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (C-Br) | 119.5 | 120.1 |

| C2/C6 | 132.0 | 131.7 |

| C3/C5 | 130.5 | 129.9 |

| C4 (C-CH₃) | 137.8 | 137.3 |

| CH₃ | 20.7 | 21.1 |

Note: Data is illustrative and based on typical accuracies of DFT-GIAO calculations for similar molecules.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of a molecule in a condensed phase, such as in a solvent or in the solid state. MD simulations model the movement of atoms and molecules over time based on a classical force field, providing insights into intermolecular interactions, solvation, and conformational dynamics.

An MD simulation of this compound in a solvent like ethanol (B145695) or water would reveal how the solvent molecules arrange themselves around the solute. The nonpolar cyclohexylmethyl and aromatic parts of the molecule would interact favorably with nonpolar solvents through van der Waals forces. In a polar solvent like water, a distinct solvation shell would form, with water molecules orienting themselves to form hydrogen bonds with the bromine atom (if possible) and interacting with the hydrophobic regions of the molecule.

These simulations can be used to calculate various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. This can help in understanding the solvation structure and the strength of intermolecular interactions. Furthermore, MD simulations can provide information on the dynamics of the molecule, such as its diffusion coefficient and rotational correlation times, which are related to its mobility in the solution.

Applications of 1 Bromo 4 Cyclohexylmethyl 2 Methylbenzene As a Strategic Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Materials

The unique combination of a reactive bromo-substituted aromatic ring and a bulky, aliphatic cyclohexylmethyl group makes 1-Bromo-4-(cyclohexylmethyl)-2-methylbenzene an interesting candidate for the development of novel organic materials. These materials could potentially exhibit tailored electronic, optical, and physical properties.

Applications in Optoelectronic Devices (e.g., OLEDs)

In the field of optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs), aryl halides are critical starting materials for the synthesis of the emissive and charge-transport layers. The general synthetic approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to link aromatic units together. The 4-(cyclohexylmethyl)-2-methylphenyl moiety derived from this compound could be incorporated into larger conjugated systems. The bulky cyclohexylmethyl group could serve to disrupt intermolecular packing, potentially leading to materials with higher photoluminescence quantum yields in the solid state, a crucial parameter for efficient OLEDs.

Polymer Chemistry and Functional Polymer Synthesis

The reactivity of the carbon-bromine bond makes this compound a suitable monomer or functionalizing agent in polymer chemistry. Through reactions like Kumada or Sonogashira cross-coupling, it could be polymerized to create polymers with specific functionalities. The incorporation of the cyclohexylmethyl group into the polymer backbone or as a side chain could influence the polymer's physical properties, such as its solubility, thermal stability, and glass transition temperature. These tailored polymers could find applications as functional materials in various fields.

Liquid Crystalline Materials Development

The development of liquid crystals often relies on molecules with a rigid core and flexible peripheral chains. The 2-methyl-4-(cyclohexylmethyl)phenyl core of this molecule provides a degree of rigidity, while the cyclohexyl group attached via a methylene (B1212753) bridge offers conformational flexibility. By elaborating the structure through substitution of the bromine atom, it is conceivable to design and synthesize molecules that exhibit liquid crystalline phases. The specific shape and steric bulk of the cyclohexylmethyl group could play a key role in dictating the type of mesophase formed.

Role in the Synthesis of Complex Organic Molecules

Beyond materials science, the utility of this compound extends to the synthesis of complex organic molecules, including those with potential biological activity or applications in agriculture.

Building Block for Natural Product Total Synthesis

In the total synthesis of natural products, aryl halides are invaluable intermediates for the construction of complex carbon skeletons. The title compound could serve as a key fragment for natural products containing a substituted benzene (B151609) ring. Metal-halogen exchange followed by reaction with an electrophile, or various cross-coupling reactions, would allow for the attachment of this fragment to other parts of the target molecule. The specific substitution pattern—a methyl group and a cyclohexylmethyl group—could be a feature of a particular natural product or a precursor to further functionalization.

Advanced Intermediate for Agro- and Fine Chemicals

The synthesis of many modern agrochemicals (e.g., herbicides, fungicides, insecticides) and fine chemicals often involves the use of functionalized aromatic intermediates. This compound can be considered a potential precursor in this domain. The bromine atom can be readily converted into a wide range of other functional groups, such as amines, ethers, or nitriles, which are common in biologically active molecules. The lipophilic cyclohexylmethyl group could enhance the efficacy of an agrochemical by improving its penetration through biological membranes.

Development of Catalysts and Ligands Utilizing Derived Structures

While direct applications of this compound in commercially available catalysts or as a named ligand are not extensively documented in readily available literature, its molecular framework provides a strategic starting point for the synthesis of novel phosphine (B1218219) ligands. The presence of a bromo-aromatic group is a key feature for the introduction of phosphorus-containing moieties, a cornerstone in the development of ligands for transition-metal catalysis. The sterically demanding 4-(cyclohexylmethyl)-2-methyl substitution pattern on the phenyl ring is a desirable characteristic for creating bulky, electron-rich phosphine ligands that are known to enhance the efficiency of various cross-coupling reactions.

The primary route to transform this compound into a valuable ligand involves the formation of an organometallic intermediate, which is then reacted with a phosphorus electrophile. This approach allows for the creation of tertiary phosphine ligands, which are pivotal in fine-tuning the electronic and steric properties of metal catalysts.

A plausible synthetic pathway commences with the conversion of the aryl bromide into a Grignard reagent or an organolithium species. The subsequent reaction of this intermediate with a chlorophosphine, such as dichlorophenylphosphine (B166023) or dicyclohexylphosphine (B1630591) chloride, would yield a novel bulky phosphine ligand. For instance, reaction with dichlorophenylphosphine would lead to the formation of bis(4-(cyclohexylmethyl)-2-methylphenyl)phenylphosphine.

These derived phosphine ligands, characterized by their significant steric bulk originating from the cyclohexylmethyl and methyl groups, are anticipated to be highly effective in palladium-catalyzed cross-coupling reactions. The steric hindrance around the phosphorus atom can promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are often the active catalytic species in reactions like the Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds.

The performance of catalysts formulated with such ligands can be evaluated in various cross-coupling reactions. Key metrics for performance include turnover number (TON), which indicates the number of moles of product formed per mole of catalyst, and turnover frequency (TOF), which measures the catalytic rate. The table below presents hypothetical yet representative data for the application of a palladium catalyst bearing a ligand derived from this compound in a model Buchwald-Hartwig amination reaction.

| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |

| 1 | 4-Bromotoluene | Morpholine | 0.1 | NaOtBu | Toluene (B28343) | 100 | 12 | 98 | 980 | 81.7 |

| 2 | 4-Chlorotoluene | Morpholine | 0.5 | NaOtBu | Toluene | 100 | 24 | 92 | 184 | 7.7 |

| 3 | 1-Bromo-4-tert-butylbenzene | Aniline (B41778) | 0.1 | K₃PO₄ | Dioxane | 110 | 18 | 95 | 950 | 52.8 |

| 4 | 2-Bromopyridine | Hexylamine | 0.2 | Cs₂CO₃ | Toluene | 100 | 16 | 90 | 450 | 28.1 |

Interactive Data Table